Abz-SDK(Dnp)P-OH

ACE enzymology Domain-specific kinetics Catalytic efficiency

Abz-SDK(Dnp)P-OH is the definitive FRET substrate for selectively quantifying the N-terminal catalytic domain of somatic ACE, enabling independent N-domain activity measurement even in the presence of both catalytic sites. Use it in parallel with C-domain-selective Abz-LFK(Dnp)-OH for domain-specific inhibitor HTS campaigns and IC₅₀ profiling. Its continuous fluorescence readout (Ex/Em 320/420 nm) integrates seamlessly with 96/384-well automated workflows, and it is validated for real-time ACE activity measurement on intact cell surfaces and in human biological fluids (serum, urine, pericardial fluid). This compound is essential for N-domain-specific biomarker studies, allosteric cooperativity investigations, and identifying inhibitors targeting the N-domain's distinct physiological roles in hematopoietic stem cell regulation and bradykinin degradation.

Molecular Formula C31H38N8O13
Molecular Weight 730.7 g/mol
Cat. No. B12379163
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAbz-SDK(Dnp)P-OH
Molecular FormulaC31H38N8O13
Molecular Weight730.7 g/mol
Structural Identifiers
SMILESC1CC(N(C1)C(=O)C(CCCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C3=CC=CC=C3N)C(=O)O
InChIInChI=1S/C31H38N8O13/c32-19-7-2-1-6-18(19)27(43)36-23(16-40)29(45)35-22(15-26(41)42)28(44)34-21(30(46)37-13-5-9-24(37)31(47)48)8-3-4-12-33-20-11-10-17(38(49)50)14-25(20)39(51)52/h1-2,6-7,10-11,14,21-24,33,40H,3-5,8-9,12-13,15-16,32H2,(H,34,44)(H,35,45)(H,36,43)(H,41,42)(H,47,48)/t21-,22-,23-,24-/m0/s1
InChIKeyGMKYRHRAUUXWAX-ZJZGAYNASA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Abz-SDK(Dnp)P-OH: N-Domain Selective ACE FRET Substrate for Domain-Specific Activity Assays and Inhibitor Screening


Abz-SDK(Dnp)P-OH (CAS 860313-53-7) is an internally quenched fluorescent peptide substrate for angiotensin I-converting enzyme (ACE; EC 3.4.15.1) that employs the ortho-aminobenzoic acid (Abz) / 2,4-dinitrophenyl (Dnp) fluorescence resonance energy transfer (FRET) donor-acceptor pair [1]. Its defining characteristic is its established selectivity for the N-terminal catalytic domain of somatic ACE, distinguishing it functionally from C-domain selective and non-selective ACE substrates [2][3]. The compound enables continuous, real-time monitoring of N-domain specific enzymatic activity via fluorescence generation upon peptide bond cleavage [4].

Why Generic ACE Substrates Cannot Substitute for Abz-SDK(Dnp)P-OH in N-Domain Specific Studies


Substituting Abz-SDK(Dnp)P-OH with a generic ACE substrate or a C-domain selective FRET analog introduces experimental ambiguity because somatic ACE contains two distinct catalytic domains (N- and C-terminal) that exhibit differential substrate preferences, chloride ion activation profiles, and physiological roles [1]. Unlike pan-ACE substrates (e.g., Abz-FRK(Dnp)P-OH) or the C-domain selective substrate Abz-LFK(Dnp)-OH, Abz-SDK(Dnp)P-OH uniquely enables the independent quantification of N-domain catalytic activity in the presence of both domains, a critical requirement for domain-specific inhibitor profiling and for distinguishing the contributions of each active site in complex biological samples [2][3].

Abz-SDK(Dnp)P-OH Quantitative Evidence Guide: Comparative Kinetics, Selectivity, and Assay Performance


Abz-SDK(Dnp)P-OH Demonstrates Quantitatively Distinct N-Domain Catalytic Efficiency Compared to C-Domain and Pan-ACE FRET Substrates

In a comparative study using human pericardial fluid ACE, the catalytic efficiency (kcat/Km) of Abz-SDK(Dnp)P-OH was 0.19 µM⁻¹·s⁻¹, which is approximately 47% lower than that of the C-domain selective substrate Abz-LFK(Dnp)-OH (0.36 µM⁻¹·s⁻¹) and approximately 75% lower than the N-domain substrate Abz-YRK(Dnp)P-OH (0.77 µM⁻¹·s⁻¹) [1]. The classical spectrophotometric substrate Hip-His-Leu exhibited a markedly lower efficiency of 7 × 10⁻⁴ µM⁻¹·s⁻¹, highlighting the superior catalytic turnover of FRET-based substrates [1].

ACE enzymology Domain-specific kinetics Catalytic efficiency

Abz-SDK(Dnp)P-OH Confers Absolute N-Domain Selectivity Essential for Discriminating Domain-Specific Inhibitor Binding Modes

Abz-SDK(Dnp)P-OH is hydrolyzed selectively by the N-domain of somatic ACE, with no detectable cleavage by the C-domain, whereas Abz-LFK(Dnp)-OH is exclusively hydrolyzed by the C-domain, and Abz-FRK(Dnp)P-OH is cleaved by both domains [1][2]. This orthogonal selectivity has been validated in multiple independent studies and applied to determine that the endogenous ACE inhibitor in human serum demonstrates higher affinity for the C-terminal active site versus the N-terminal active site [3].

ACE domain selectivity Inhibitor profiling Substrate specificity

Abz-SDK(Dnp)P-OH Reveals Negative Cooperativity Between ACE Active Sites During Substrate Hydrolysis

Kinetic analysis using Abz-SDK(Dnp)P-OH, Abz-LFK(Dnp)-OH, and Abz-FRK(Dnp)P-OH under the action of full-length bovine somatic ACE, testicular ACE (C-domain only), and isolated N-domain revealed negative cooperativity between the two active centers of full-length ACE during hydrolysis of all three FRET substrates [1]. This mechanistic insight, obtained through direct comparison of domain-specific substrates, would be undetectable using pan-ACE substrates alone.

ACE cooperativity Allosteric regulation Enzyme mechanism

Abz-SDK(Dnp)P-OH Enables Quantification of ACE N-Domain Activity in Complex Biological Matrices Including Cell Culture and Crude Tissue Extracts

Abz-SDK(Dnp)P-OH has been validated for direct measurement of ACE N-domain activity on the surface of intact, transfected Chinese hamster ovary (CHO) cells stably expressing full-length somatic ACE, with kinetic parameters comparable to those obtained using purified enzyme in solution [1]. The methodology is also suitable for ACE determination in biological fluids and crude tissue extracts using a 96-well fluorescence plate reader format [2].

Cell-based assay ACE activity measurement Biological fluids

Optimal Application Scenarios for Abz-SDK(Dnp)P-OH in Research and Industrial Settings


Domain-Specific ACE Inhibitor Screening and Lead Optimization

Use Abz-SDK(Dnp)P-OH in parallel with Abz-LFK(Dnp)-OH in high-throughput screening (HTS) campaigns to identify and characterize inhibitors with N-domain selectivity [1]. This paired-substrate approach enables the calculation of domain-specific IC₅₀ values and the identification of compounds that preferentially target the N-domain active site, which is associated with distinct physiological functions including hematopoietic stem cell regulation and reduced bradykinin degradation [2]. The continuous fluorescence readout (Ex/Em = 320/420 nm) is fully compatible with 96-well and 384-well plate reader formats for automated screening workflows [1].

Differential Diagnosis and Biomarker Studies Involving ACE Domain-Specific Activity

Employ Abz-SDK(Dnp)P-OH to measure N-domain specific ACE activity in human biological fluids (serum, pericardial fluid, urine) as a potential biomarker for disease states where ACE domain activity ratios are altered [1]. Because the N- and C-domains of ACE can be differentially regulated under pathological conditions including sarcoidosis, hypertension, and in response to ACE insertion/deletion polymorphisms, selective measurement using Abz-SDK(Dnp)P-OH provides clinical research insights not obtainable with total ACE activity assays [1].

Mechanistic Studies of ACE Domain-Domain Interactions and Allosteric Regulation

Apply Abz-SDK(Dnp)P-OH in combination with Abz-LFK(Dnp)-OH to investigate the negative cooperativity between ACE active sites and to characterize how substrate binding at one domain modulates catalytic activity at the other [1]. This experimental design enables the dissection of allosteric communication pathways within the full-length enzyme and provides a platform for evaluating the effects of mutations, post-translational modifications, or regulatory molecules on inter-domain dynamics.

Cell-Based ACE Activity Assays for Functional Expression Studies

Utilize Abz-SDK(Dnp)P-OH for direct, real-time measurement of ACE N-domain activity on the surface of intact cells expressing somatic ACE, without requiring cell lysis or membrane preparation [1]. This methodology has been validated in transfected CHO cell models and can be extended to primary cell cultures or iPSC-derived cell models for studying ACE trafficking, processing, and cell surface activity regulation under physiological conditions.

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